

# (R)-Allococaine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-Allococaine

Cat. No.: B13417841

Get Quote

# (R)-Allococaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **(R)-Allococaine**, a stereoisomer of cocaine. It includes essential chemical identifiers, a comparative analysis of its binding affinity at the dopamine transporter, detailed experimental protocols for its synthesis and in vitro characterization, and a review of the relevant signaling pathways associated with cocaine's mechanism of action. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and neuroscience.

### **Chemical Identification**

**(R)-Allococaine** is a diastereomer of the naturally occurring (-)-cocaine. Its unique stereochemistry significantly influences its pharmacological profile.

| Identifier        | Value                                                                              |
|-------------------|------------------------------------------------------------------------------------|
| CAS Number        | 21030-42-2[1]                                                                      |
| IUPAC Name        | methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
| Molecular Formula | C <sub>17</sub> H <sub>21</sub> NO <sub>4</sub>                                    |
| Molecular Weight  | 303.35 g/mol [1]                                                                   |



## **Dopamine Transporter Binding Affinity**

The primary pharmacological target of cocaine and its stereoisomers is the dopamine transporter (DAT). Inhibition of DAT leads to an increase in extracellular dopamine concentrations, which is responsible for the psychostimulant effects. The stereochemistry of the cocaine molecule plays a critical role in its binding affinity to DAT.

While specific quantitative binding data ( $K_i$  or IC<sub>50</sub> values) for **(R)-Allococaine** are not readily available in the peer-reviewed literature, it is consistently reported to have a significantly lower affinity for the dopamine transporter compared to its naturally occurring counterpart, (-)-cocaine.[1] For comparative purposes, the table below presents the binding affinities of other cocaine stereoisomers at the rat dopamine transporter.

| Compound              | K <sub>i</sub> (nM) for [³H]WIN 35,428 Binding to Rat<br>Striatal Membranes |
|-----------------------|-----------------------------------------------------------------------------|
| (-)-Cocaine           | 121                                                                         |
| (+)-Pseudococaine     | 247                                                                         |
| (-)-Pseudococaine     | 3,130                                                                       |
| (+)-Cocaine           | 3,900                                                                       |
| (R)-Allococaine       | Data not available                                                          |
| (-)-Allococaine       | 11,500                                                                      |
| (+)-Allopseudococaine | 31,100                                                                      |
| (-)-Allopseudococaine | >100,000                                                                    |

Data adapted from Carroll et al., J. Med. Chem. 1992, 35 (15), pp 2814–2818. It is important to note that binding affinities can vary depending on the experimental conditions and tissue preparation.

# **Experimental Protocols**



# Synthesis of Racemic Allococaine and Resolution of (R)-Allococaine

The synthesis of **(R)-Allococaine** can be achieved through the synthesis of racemic allocaine followed by chiral resolution. The following is a representative protocol based on established methods for the synthesis of cocaine stereoisomers.

Logical Workflow for Synthesis and Resolution



#### Click to download full resolution via product page

Caption: Workflow for the synthesis of racemic allococaine and subsequent chiral resolution to obtain **(R)-Allococaine**.

#### Step 1: Synthesis of Racemic Alloecgonine Methyl Ester

- Reaction Setup: In a high-pressure hydrogenation vessel, dissolve racemic 2carbomethoxytropinone in glacial acetic acid.
- Catalyst Addition: Add a catalytic amount of platinum oxide (Adams' catalyst).
- Hydrogenation: Pressurize the vessel with hydrogen gas and agitate the mixture at room temperature until the theoretical amount of hydrogen is consumed.
- Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. Basify the residue with a suitable base (e.g., ammonium hydroxide) and extract with an organic solvent (e.g., chloroform). Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield racemic alloecgonine methyl ester.

#### Step 2: Synthesis of Racemic Allococaine (Benzoylation)



- Reaction Setup: Dissolve the racemic alloecgonine methyl ester in a dry, aprotic solvent such as pyridine or dichloromethane.
- · Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring.
- Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Quench the reaction with a dilute acid solution and extract the aqueous layer with an organic solvent to remove excess benzoyl chloride. Basify the aqueous layer and extract the product with an organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude racemic allococaine.
- Purification: The crude product can be purified by column chromatography or recrystallization.

#### Step 3: Chiral Resolution of (R)-Allococaine

- Diastereomeric Salt Formation: Dissolve the racemic allococaine in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or another suitable chiral acid.
- Fractional Crystallization: Allow the solution to stand at a reduced temperature to induce crystallization of one of the diastereomeric salts. The separation is based on the differential solubility of the two diastereomeric salts.
- Isolation: Collect the crystals by filtration. Several recrystallizations may be necessary to achieve high diastereomeric purity.
- Liberation of the Free Base: Dissolve the purified diastereomeric salt in water, basify the solution, and extract the free base of **(R)-Allococaine** with an organic solvent.
- Final Purification: Dry the organic extracts, evaporate the solvent, and recrystallize the product to obtain pure **(R)-Allococaine**.

## **Dopamine Transporter Binding Assay**

The following is a generalized protocol for determining the binding affinity of a test compound, such as **(R)-Allococaine**, to the dopamine transporter using a competitive radioligand binding



assay.

#### Experimental Workflow for DAT Binding Assay



#### Click to download full resolution via product page

Caption: A typical workflow for a dopamine transporter (DAT) competitive binding assay.

#### Materials:

- Rat striatal tissue homogenate (a rich source of DAT)
- [3H]WIN 35,428 (radioligand)
- (R)-Allococaine (test compound)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Non-specific binding control (e.g., a high concentration of unlabeled cocaine or GBR 12909)
- Glass fiber filters
- · Scintillation cocktail and vials
- Liquid scintillation counter

#### Procedure:

- Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer.
   Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step to remove endogenous ligands.
- Assay Setup: In a series of microcentrifuge tubes, add the tissue homogenate, a fixed concentration of [3H]WIN 35,428, and varying concentrations of (R)-Allococaine.



- Controls: Prepare tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of an unlabeled DAT inhibitor).
- Incubation: Incubate the tubes at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value (the concentration of the competitor that inhibits 50% of the specific binding). The K<sub>i</sub> value can then be calculated using the Cheng-Prusoff equation.

## **Signaling Pathways**

While specific studies on the signaling pathways modulated by **(R)-Allococaine** are not available, extensive research has been conducted on cocaine. It is presumed that **(R)-Allococaine**, as a DAT inhibitor, would engage similar downstream pathways, albeit with significantly lower potency. The primary signaling cascades affected by cocaine-induced increases in dopamine include the Extracellular signal-Regulated Kinase (ERK) pathway and the Akt/Glycogen Synthase Kinase 3 (GSK3) pathway.

Cocaine-Modulated Signaling Pathways





Click to download full resolution via product page



Caption: Simplified overview of the ERK and Akt/GSK3 signaling pathways modulated by cocaine.

## **ERK/MAPK Pathway**

Cocaine's inhibition of dopamine reuptake leads to the activation of dopamine receptors, which can trigger the Ras-Raf-MEK-ERK signaling cascade. Activated ERK can translocate to the nucleus and phosphorylate transcription factors such as CREB (cAMP response element-binding protein), leading to changes in gene expression that are thought to underlie some of the long-term neuroadaptations associated with cocaine use.

## **Akt/GSK3 Pathway**

Dopamine receptor stimulation also modulates the PI3K-Akt pathway. Akt, a serine/threonine kinase, can phosphorylate and inhibit Glycogen Synthase Kinase 3 (GSK3). GSK3 is implicated in a wide range of cellular processes, including neuronal plasticity. Dysregulation of the Akt/GSK3 signaling pathway has been linked to the behavioral effects of psychostimulants.

### Conclusion

(R)-Allococaine serves as an important tool compound for structure-activity relationship studies of the dopamine transporter. Its significantly lower affinity compared to (-)-cocaine highlights the critical role of stereochemistry in the pharmacological activity of this class of molecules. While specific quantitative and mechanistic data for (R)-Allococaine are limited, the experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research into the nuanced pharmacology of cocaine stereoisomers. Future studies are warranted to precisely quantify the binding affinity of (R)-Allococaine and to investigate its potential effects on downstream signaling events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. The binding sites for cocaine and dopamine in the dopamine transporter overlap PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-Allococaine CAS number and IUPAC name].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13417841#r-allococaine-cas-number-and-iupac-name]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com